molecular formula C27H30N6O3 B383534 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-83-8

6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B383534
CAS No.: 510761-83-8
M. Wt: 486.6g/mol
InChI Key: ZOALHSBJALBQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenylethyl group, and a dipyrido[1,2-a:2,3-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dipyrido[1,2-a2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholinyl propyl group: This step involves nucleophilic substitution reactions where a morpholine derivative is introduced.

    Addition of the phenylethyl group: This can be done through alkylation reactions.

    Final modifications:

Industrial production methods would require optimization of these steps to ensure high yield and purity, often involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of additional oxo groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other dipyrido[1,2-a:2,3-d]pyrimidine derivatives with different substituents These compounds may have similar core structures but differ in their biological activities and applications The uniqueness of 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[840

Properties

CAS No.

510761-83-8

Molecular Formula

C27H30N6O3

Molecular Weight

486.6g/mol

IUPAC Name

6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H30N6O3/c1-19(20-8-3-2-4-9-20)29-26(34)21-18-22-25(30-23-10-5-6-12-32(23)27(22)35)33(24(21)28)13-7-11-31-14-16-36-17-15-31/h2-6,8-10,12,18-19,28H,7,11,13-17H2,1H3,(H,29,34)

InChI Key

ZOALHSBJALBQRP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCN5CCOCC5

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCN5CCOCC5

Pictograms

Irritant

Origin of Product

United States

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